![molecular formula C7H10Cl2N2O2S B2782253 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1229627-40-0](/img/structure/B2782253.png)
4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure, comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . They are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .
Synthesis Analysis
Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .Molecular Structure Analysis
The pyrazole ring is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule . It consists of two nitrogen atoms and three carbon atoms. The exact molecular structure of “4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride” would require more specific information or computational analysis.Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives . The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .Physical And Chemical Properties Analysis
Pyrazoles are generally stable under normal temperature and pressure . They can dissolve in some polar organic solvents like chloroform, dichloromethane, and alcohol, but are insoluble in water .Mechanism of Action
The mechanism of action of pyrazoles can vary widely depending on their specific structure and the biological system they interact with. For example, some pyrazole derivatives have been found to induce cell death by preventing wound healing and colony formation, delaying the cell cycle, and inducing apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-5-methyl-2-propylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2N2O2S/c1-3-4-11-7(14(9,12)13)6(8)5(2)10-11/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDHJXBCAGOOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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